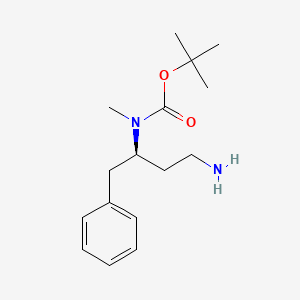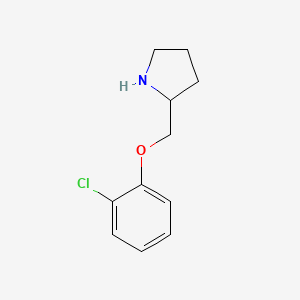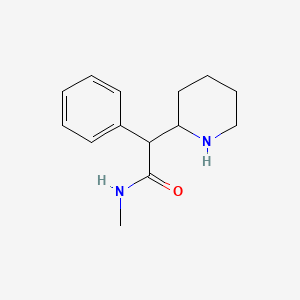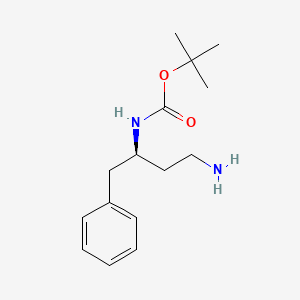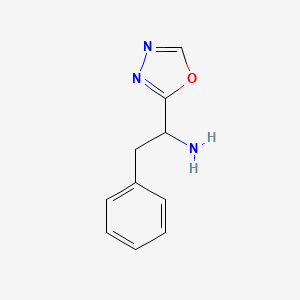
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine is a heterocyclic compound featuring a five-membered ring containing two nitrogen atoms and one oxygen atom. This compound is part of the 1,3,4-oxadiazole family, known for its diverse biological activities and significant role in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of phenylacetic acid derivatives with thiosemicarbazide in the presence of phosphorus oxychloride (POCl3), followed by basification with potassium hydroxide . Another approach involves the oxidative cyclization of semicarbazones with bromine in acetic acid .
Industrial Production Methods
Industrial production methods for 1,3,4-oxadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of amines and other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxadiazole ring is substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Bromine in acetic acid is commonly used for oxidative cyclization.
Reduction: Reducing agents like sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Acid chlorides and anhydrides are often used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various substituted oxadiazole derivatives, which exhibit a wide range of biological activities .
Wissenschaftliche Forschungsanwendungen
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antibacterial, antifungal, and antiviral activities.
Wirkmechanismus
The mechanism of action of 1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
1-(1,3,4-Oxadiazol-2-yl)-2-phenylethanamine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole: Another isomer with different biological activities and chemical properties.
1,2,5-Oxadiazole: Known for its use in high-energy materials.
1,2,3-Oxadiazole: Less stable and less commonly studied compared to 1,3,4-oxadiazole.
The uniqueness of this compound lies in its broad spectrum of biological activities and its potential for use in various fields, including medicine and industry .
Eigenschaften
Molekularformel |
C10H11N3O |
|---|---|
Molekulargewicht |
189.21 g/mol |
IUPAC-Name |
1-(1,3,4-oxadiazol-2-yl)-2-phenylethanamine |
InChI |
InChI=1S/C10H11N3O/c11-9(10-13-12-7-14-10)6-8-4-2-1-3-5-8/h1-5,7,9H,6,11H2 |
InChI-Schlüssel |
ZKFXTVIQAWKNSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=NN=CO2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-4-[2-(Trifluoromethyl)pyrrolidin-1-yl]aniline](/img/structure/B13092294.png)
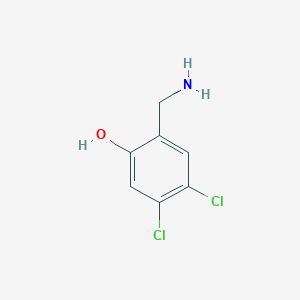
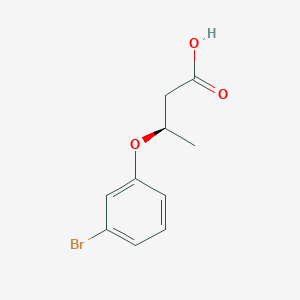
![2H-Cyclohepta[d]pyrimidine](/img/structure/B13092313.png)
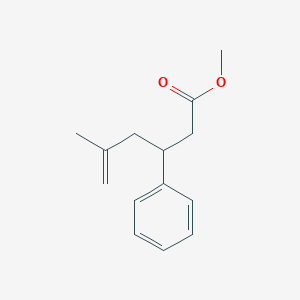

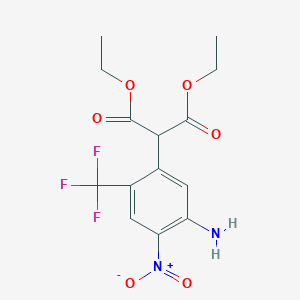

![2H-Pyrrolo[3,4-D][1,2,3]thiadiazole](/img/structure/B13092335.png)
